3-[(Pentyloxy)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(pentoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-2-3-4-8-13-10-11-6-5-7-12-9-11;/h11-12H,2-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIWPODPILRRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(Pentyloxy)methyl]piperidine hydrochloride generally involves:
- Introduction of the pentyloxy methyl group at the 3-position of the piperidine ring.
- Protection/deprotection steps to control reactivity.
- Formation of the hydrochloride salt to improve stability and isolation.
The key challenge is the regioselective and stereoselective functionalization of the piperidine ring at the 3-position, often requiring catalytic hydrogenation or nucleophilic substitution strategies.
Catalytic Hydrogenation Approach for Piperidine Derivatives
A notable method for preparing chiral 3-substituted piperidines involves catalytic hydrogenation of tetrahydropyridine derivatives under controlled conditions to achieve high enantiomeric excess and yield. This strategy is well-documented in a patent (CN109206361A) focusing on preparing 3-aminopiperidine intermediates but is adaptable to other 3-substituted piperidines such as 3-[(Pentyloxy)methyl]piperidine.
| Parameter | Details |
|---|---|
| Substrate | 1-Benzyl-4-methyl-1,2,5,6-tetrahydropyridine-3-carbamate |
| Catalyst | Bis-(1,5-cyclooctadiene) rhodium trifluoromethanesulfonate |
| Ligand | Chiral phosphine ligands (e.g., (S)-1-[(Rp)-2-(di-t-butylphosphino)ferrocenyl]ethyl bis-(2-aminomethylphenyl)phosphine) |
| Solvent | Methanol or trifluoroethanol |
| Hydrogen Pressure | 3.5 bars |
| Temperature | 30–50 °C |
| Reaction Time | 1–72 hours |
| Yield | Up to 87% |
| Enantiomeric Excess (e.e.) | ~82–83% |
| Diastereomeric Ratio (d.r.) | >80:20 |
- The tetrahydropyridine carbamate is placed in a pressure vessel with the rhodium catalyst and chiral ligand.
- The mixture is purged with nitrogen and then hydrogen gas at 3.5 bars.
- The reaction is heated to 30–50 °C and maintained under hydrogen pressure until complete conversion (monitored by HPLC).
- The product is isolated by concentration and purification, yielding the chiral 3-substituted piperidine carbamate intermediate.
- Subsequent deprotection and functional group transformations lead to the target compound.
This method provides a stereoselective route to 3-substituted piperidines with control over chirality and high yield, suitable for pharmaceutical intermediate synthesis.
The introduction of the pentyloxy methyl group can be achieved via nucleophilic substitution of a suitable leaving group at the 3-position of the piperidine ring with pentanol derivatives or pentyloxy nucleophiles.
| Parameter | Details |
|---|---|
| Starting Material | 3-(Hydroxymethyl)piperidine or 3-(halomethyl)piperidine derivative |
| Nucleophile | Pentanol or pentyl alkoxide |
| Base | Caesium carbonate or potassium carbonate |
| Solvent | N,N-Dimethylformamide (DMF) or similar polar aprotic solvent |
| Temperature | 80 °C |
| Reaction Time | 2 hours |
| Yield | ~90% |
- A mixture of tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate and cesium carbonate is stirred in DMF at 80 °C.
- Pentanol or a pentyl alkoxide nucleophile is added to displace the mesylate group, forming the pentyloxy methyl ether at the 3-position.
- After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
- The product is purified by silica gel chromatography to yield the desired ether derivative in high purity and yield.
Formation of Hydrochloride Salt
The final step involves conversion of the free base 3-[(Pentyloxy)methyl]piperidine into its hydrochloride salt to enhance stability and facilitate isolation.
| Parameter | Details |
|---|---|
| Solvent | Methanol or ethanol |
| Acid | Hydrochloric acid (1 M aqueous) |
| Temperature | Room temperature |
| Reaction Time | 1–2 hours |
| Yield | Moderate to good (20–30%) |
- The free base is dissolved in methanol and heated under reflux.
- The solution is cooled and acidified with 1 M hydrochloric acid to pH ~1.
- The mixture is stirred to allow salt formation.
- Solvent is removed under reduced pressure.
- The residue is purified by column chromatography or recrystallization to isolate the hydrochloride salt.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Stereoselective hydrogenation | Catalytic hydrogenation | Rhodium catalyst, chiral phosphine ligand, H2 (3.5 bar), 30–50 °C, MeOH or TFE | Up to 87 | High e.e. and d.r. achieved |
| 2. Ether formation at 3-position | Nucleophilic substitution | Mesylate or halide precursor, pentanol, Cs2CO3, DMF, 80 °C, 2 h | ~90 | Efficient introduction of pentyloxy group |
| 3. Hydrochloride salt formation | Acid-base reaction | HCl (1 M), MeOH, reflux, 1.5–2 h | 20–30 | Salt form improves stability and isolation |
Research Findings and Notes
- The catalytic hydrogenation approach allows for precise stereochemical control, which is critical for bioactive piperidine derivatives.
- Nucleophilic substitution using cesium carbonate in DMF is a robust method for ether formation, providing high yields and clean products.
- Formation of the hydrochloride salt is straightforward but may have moderate yields due to purification losses; however, it is essential for pharmaceutical formulation.
- Analytical techniques such as chiral HPLC, NMR, and MS are used throughout to confirm purity, stereochemistry, and molecular structure.
- Reaction monitoring by HPLC ensures complete conversion and optimal reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(Pentyloxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidine derivatives.
Reduction: Reduction reactions can convert the compound into different piperidine analogs.
Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce various piperidine derivatives with altered functional groups.
Scientific Research Applications
Chemistry
3-[(Pentyloxy)methyl]piperidine hydrochloride serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Can be oxidized to form N-oxides.
- Reduction : Can be reduced to yield different amine derivatives.
- Substitution Reactions : The piperidine ring can participate in substitution reactions with alkyl halides or acyl chlorides.
Biology
Research indicates that this compound may possess significant biological activities , including:
- Antimicrobial Properties : Studies suggest potential effectiveness against various microbial strains.
- Anticancer Activity : Ongoing research is exploring its role as an anticancer agent, particularly through mechanisms involving cell signaling modulation.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical intermediate . Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders such as Alzheimer's disease and other cognitive impairments.
Industry
The compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and the synthesis of novel compounds with specific functionalities.
- Cholinesterase Inhibition : Similar piperidine derivatives have shown efficacy as acetylcholinesterase inhibitors, crucial for neurotransmission in the central nervous system. This suggests potential applications in treating cognitive disorders .
- Histamine Receptor Modulation : Compounds structurally related to this compound have demonstrated affinity for histamine receptors, indicating possible roles in modulating neurotransmitter release .
Comparative Studies
A comparative analysis with similar compounds reveals the uniqueness of this compound due to its specific substitution pattern. This pattern enhances its lipophilicity, potentially improving its ability to cross biological membranes .
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Pentyloxy group enhances lipophilicity |
| Piperidine | Basic structure | Less functional diversity |
| Piperine | Antioxidant properties | Natural alkaloid from black pepper |
Mechanism of Action
The mechanism of action of 3-[(Pentyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[(Pentyloxy)methyl]piperidine hydrochloride with analogous piperidine hydrochlorides, focusing on molecular attributes, substituent effects, and toxicity profiles.
Molecular and Structural Comparisons
Table 1: Key Molecular Properties of Selected Piperidine Hydrochlorides
*Hypothetical data inferred from structural analogs.
Key Observations:
Substituent Effects on Molecular Weight: Linear alkyl chains (e.g., pentyloxy) increase molecular weight compared to shorter or branched substituents (e.g., 3-methyl-2-butenyloxy in ). Aromatic substituents (e.g., phenoxy or benzyl groups) generally yield higher molecular weights than aliphatic chains due to additional carbon atoms and electronegative atoms (e.g., oxygen).
Branched alkoxy groups (e.g., in ) may lower lipophilicity compared to linear chains due to steric hindrance. Aromatic substituents (e.g., in ) introduce π-π interactions, affecting binding affinity in biological systems.
Toxicity and Regulatory Profiles
Key Observations:
Acute Toxicity: Phenoxy-substituted analogs (e.g., ) exhibit acute toxicity (skin/eye irritation, organ damage), likely due to reactive oxygen atoms or aromatic systems. Alkoxy-substituted compounds (e.g., ) lack explicit toxicity data, but longer alkyl chains (e.g., pentyloxy) may reduce acute hazards compared to aromatic groups.
Regulatory Status :
Stability and Reactivity
- This compound : Expected to be stable under dry, cool storage (2–8°C) based on analogs like . The ether linkage may confer resistance to hydrolysis compared to ester-containing derivatives.
- Aromatic Derivatives: Phenoxy-substituted compounds (e.g., ) may degrade under strong oxidizing conditions due to electron-rich aromatic rings.
Biological Activity
3-[(Pentyloxy)methyl]piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is being investigated for various pharmacological properties, including its interactions with neurotransmitter systems and its possible applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pentyloxy group, enhancing its lipophilicity. This structural modification is believed to facilitate better biological membrane permeability, which is crucial for its activity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter release by binding to receptors involved in central nervous system (CNS) signaling pathways. This interaction can influence various physiological processes, including:
- Neurotransmitter Modulation : Potential interactions with histamine H3 receptors, which play a role in regulating neurotransmitter release.
- Cell Growth and Differentiation : Effects on cellular signaling pathways that govern these processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
There is ongoing research into the anticancer properties of this compound. Preliminary findings indicate that it may induce apoptosis in cancer cells, although the specific mechanisms remain under investigation. Further studies are required to elucidate the pathways through which it exerts these effects.
Case Studies
- Histamine H3 Receptor Antagonism : A study demonstrated that related piperidine derivatives could act as antagonists at histamine H3 receptors, leading to increased extracellular levels of neurotransmitters such as histamine and noradrenaline . This suggests that this compound may share similar properties.
- Food Intake Regulation : In an animal model, compounds structurally similar to this compound were shown to reduce food intake, indicating potential implications for appetite regulation and metabolic disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-[(Pentyloxy)methyl]piperidine | Piperidine derivative | Antimicrobial, Anticancer |
| Piperine | Alkaloid from black pepper | Anti-inflammatory, Antioxidant |
| Histamine H3 Receptor Antagonists | Various derivatives | Neurotransmitter modulation |
Q & A
Q. What are the optimal synthetic routes for 3-[(Pentyloxy)methyl]piperidine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions, with piperidine derivatives as starting materials. For example, similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) are synthesized using reagents like sodium hydroxide in dichloromethane, followed by purification via column chromatography . To improve yields:
- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents).
- Control temperature (e.g., 0–5°C for exothermic steps).
- Use inert atmospheres (argon/nitrogen) to prevent oxidation .
Data Table :
| Reaction Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Alkylation | KOH/DCM, RT, 12h | 60–75% | |
| Purification | Silica gel column | 85–90% |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous piperidine hydrochlorides (e.g., 3-(2-Methylphenoxy)piperidine hydrochloride):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust (OSHA PEL: 15 mg/m³ for particulates) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Key GHS Classifications :
| Hazard Category | H-Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear gloves |
Q. How can researchers validate the purity of this compound?
- Methodological Answer : Purity analysis for similar compounds (e.g., paroxetine-related derivatives) uses HPLC with UV detection (λ = 254 nm) and C18 columns. Method validation includes:
- System Suitability : Retention time variability <2% .
- Calibration Curve : Linear range of 0.1–10 mg/mL (R² >0.99) .
Example Protocol :
| Parameter | Condition | Reference |
|---|---|---|
| Mobile Phase | Acetonitrile:Buffer (70:30) | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30°C |
Advanced Research Questions
Q. How can computational methods streamline the design of novel derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction pathways and stability. For example, ICReDD integrates reaction path searches with experimental feedback to optimize conditions (e.g., solvent polarity, catalyst selection) . Case Study :
- Reaction Mechanism : Free energy profiles for SN2 vs. SN1 pathways in alkylation steps .
- Software Tools : Gaussian 16 for DFT, AutoChem for kinetic modeling .
Q. How should researchers address contradictions in toxicity data for piperidine derivatives?
- Methodological Answer : Discrepancies in toxicity profiles (e.g., acute oral LD₅₀ ranging from 300–2000 mg/kg in analogs) require:
- Meta-Analysis : Aggregate data from multiple SDS (e.g., NITE, OSHA) .
- In Silico Toxicology : Use tools like ProTox-II to predict LD₅₀ and hepatotoxicity .
Example Workflow :
| Step | Action | Reference |
|---|---|---|
| 1 | Compile SDS from Kishida, Aaron | |
| 2 | Cross-validate with PubChem | |
| 3 | Run QSAR models |
Q. What strategies enhance the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies on similar hydrochlorides (e.g., 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride) recommend:
- Storage : 2–8°C in amber vials with desiccants (RH <30%) .
- Degradation Analysis : Monitor via NMR (¹H, 13C) for hydrolysis byproducts .
Accelerated Stability Data :
| Condition | Degradation After 30 Days |
|---|---|
| 25°C, 60% RH | 5–8% |
| 40°C, 75% RH | 15–20% |
Methodological Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
